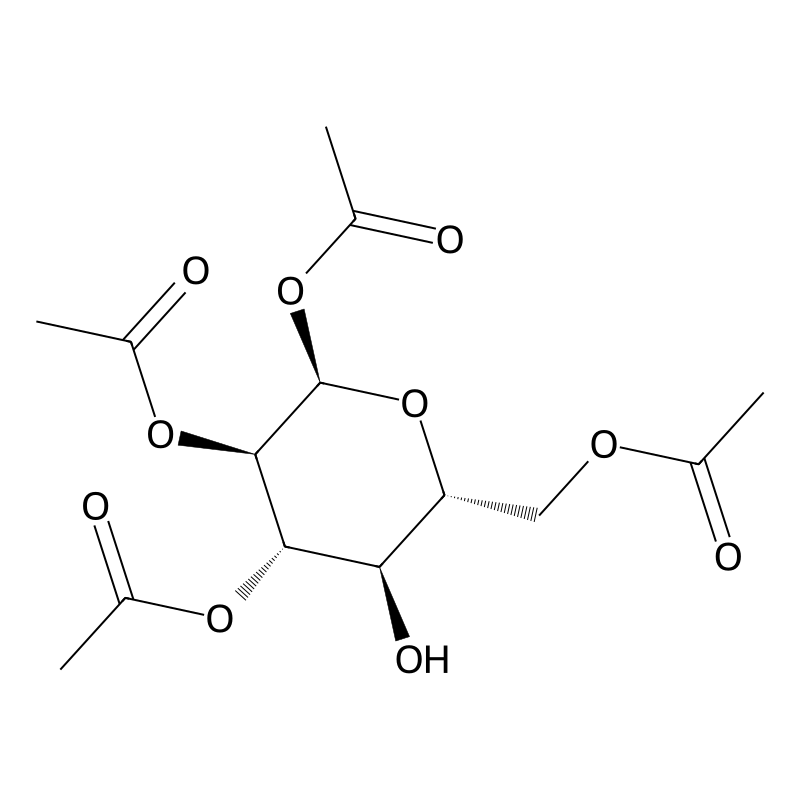

1,2,3,6-Tetra-O-acetyl-alpha-D-glucopyranose

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synthesis of Glycoconjugates

1,2,3,6-Tetra-O-Acetyl-α-D-Glucopyranose can be a useful starting material for the synthesis of glycoconjugates, which are molecules that combine a sugar moiety with another molecule, such as a protein or lipid. By selectively removing the acetyl groups on the molecule, researchers can introduce linkages at specific positions to create desired glycoconjugates for studying cell-cell interactions or developing potential therapeutics [PubChem, National Institutes of Health (.gov) "1,2,3,6-Tetra-O-acetyl-alpha-D-glucopyranose" ].

Modification of Carbohydrates

The acetyl groups on 1,2,3,6-Tetra-O-Acetyl-α-D-Glucopyranose can be selectively removed or modified to create new carbohydrate derivatives. These modified carbohydrates can then be used to probe carbohydrate-protein interactions or explore the biological functions of specific sugar modifications [Organic Letters, American Chemical Society "Unprecedented α-Glucosidase Activity in Ionic Liquids" [DOI: 10.1021/ol035932o]].

1,2,3,6-Tetra-O-acetyl-alpha-D-glucopyranose is a derivative of glucose characterized by the acetylation of four hydroxyl groups. Its molecular formula is C14H20O10, and it has a molecular weight of 348.3 g/mol. This compound is notable for its structural configuration, which includes an alpha anomeric form of D-glucopyranose, making it a significant compound in carbohydrate chemistry and biochemistry .

- Hydrolysis: In the presence of water and acid or base, it can be hydrolyzed to yield D-glucose and acetic acid.

- Esterification: The hydroxyl groups can be further modified through esterification with other acids.

- Reduction: The carbonyl group can be reduced to form an alcohol derivative.

These reactions are fundamental in synthetic carbohydrate chemistry and are often utilized to create more complex sugar derivatives for research and industrial applications .

Research indicates that 1,2,3,6-Tetra-O-acetyl-alpha-D-glucopyranose exhibits various biological activities:

- Antimicrobial Properties: Some studies suggest it may possess antimicrobial activity against certain bacterial strains.

- Metabolic Effects: It has been investigated for its potential role in metabolic pathways related to glucose metabolism, although specific mechanisms remain under exploration .

The synthesis of 1,2,3,6-Tetra-O-acetyl-alpha-D-glucopyranose typically involves the acetylation of D-glucose:

- Starting Material: D-glucose is dissolved in a suitable solvent (e.g., pyridine).

- Acetylation: Acetic anhydride is added to the solution under controlled conditions.

- Purification: The resulting product is purified using techniques such as recrystallization or chromatography.

This method allows for high yields of the acetylated product while minimizing by-products .

1,2,3,6-Tetra-O-acetyl-alpha-D-glucopyranose finds applications in various fields:

- Chemical Research: Used as an intermediate in the synthesis of more complex carbohydrates and glycosides.

- Pharmaceuticals: Potential applications in drug formulation due to its biological activity.

- Food Industry: Investigated for use as a sweetener or flavoring agent due to its structural similarity to glucose .

Interaction studies focus on how 1,2,3,6-Tetra-O-acetyl-alpha-D-glucopyranose interacts with biological molecules:

- Enzyme Interactions: It may serve as a substrate or inhibitor for specific glycosidases.

- Binding Studies: Research into its binding affinity with proteins or receptors can provide insights into its biological roles and potential therapeutic applications .

Several compounds share structural similarities with 1,2,3,6-Tetra-O-acetyl-alpha-D-glucopyranose. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranose | Acetylation at positions 1, 3, 4, and 6 | Lacks the acetyl group at position 2 |

| 1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose | Acetylation at positions 1, 2, 3, and 4 | Beta anomeric form differs from alpha configuration |

| 2,3,4,6-Tetra-O-benzoyl-alpha-D-glucopyranosyl Bromide | Benzoyl instead of acetyl groups | Different acyl group alters solubility and reactivity |

| 1-Acetoxy-2-deoxy-beta-D-glucopyranoside | Acetoxy group at position 1 | Different substitution pattern affects reactivity |

Each compound's unique substitution pattern contributes to distinct chemical properties and biological activities. This highlights the importance of structural variations in carbohydrate chemistry .